Cas no 876162-17-3 ((R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride)

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine,dihydrochloride
- 876162-17-3
- (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride
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- インチ: 1S/C11H15FN2.ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;/h1-3,6,11H,4-5,7-8,13H2;1H/t11-;/m1./s1
- InChIKey: YPAODUDIVNLQHI-RFVHGSKJSA-N
- SMILES: C(C1C=CC=C(F)C=1)N1C[C@H](N)CC1.Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A353019-1g |
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride |
876162-17-3 | 97% | 1g |
$374.0 | 2024-04-16 | |
Chemenu | CM527084-1g |
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride |
876162-17-3 | 97% | 1g |
$370 | 2023-03-10 | |
Crysdot LLC | CD11038024-1g |
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride |
876162-17-3 | 97% | 1g |
$370 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1696656-1g |
(r)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride |
876162-17-3 | 98% | 1g |
¥4515.00 | 2024-04-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD597978-1g |
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride |
876162-17-3 | 97% | 1g |
¥2569.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1696656-250mg |
(r)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride |
876162-17-3 | 98% | 250mg |
¥1806.00 | 2024-04-27 |
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochlorideに関する追加情報
Chemical Profile of (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride (CAS No. 876162-17-3)
The compound (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride, identified by its CAS number 876162-17-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its chiral center and specific substitution pattern, has garnered attention for its potential applications in drug development, particularly in the modulation of biological pathways relevant to neurological and cardiovascular diseases. The dihydrochloride salt form enhances its solubility and stability, making it a promising candidate for further investigation in both preclinical and clinical settings.
The structural framework of (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride incorporates a pyrrolidine core, which is a common motif in bioactive molecules due to its ability to mimic natural amino acid structures. This feature facilitates favorable interactions with biological targets, such as enzymes and receptors. The presence of a 3-fluorobenzyl group at the 1-position introduces electronic and steric effects that can fine-tune the compound's pharmacokinetic properties. Fluorine atoms are well-known for their ability to enhance metabolic stability and binding affinity, making this substitution particularly valuable in drug design.
In recent years, there has been a growing interest in the development of enantiomerically pure compounds for therapeutic applications. The (R)-configuration of the pyrrolidine ring in (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride is critical, as it ensures selectivity towards specific biological targets while minimizing off-target effects. This chirality has been extensively studied in the context of central nervous system (CNS) drugs, where enantiomeric differences can lead to markedly distinct pharmacological profiles. The compound's potential as a precursor or intermediate in the synthesis of novel therapeutics has been explored by several research groups.
Current research indicates that derivatives of pyrrolidine amine moieties exhibit significant promise in treating neurological disorders. For instance, studies have demonstrated that certain pyrrolidine-based compounds can modulate neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. The fluorinated aromatic ring in (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride may further enhance its interaction with these targets by improving lipophilicity and receptor affinity.
Additionally, the cardiovascular system has been another area of focus for researchers investigating this class of compounds. Preclinical studies have suggested that pyrrolidine amine derivatives can influence vascular tone and blood pressure regulation by interacting with ion channels and G-protein coupled receptors (GPCRs). The dihydrochloride salt form of (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride contributes to its bioavailability and pharmacological activity by ensuring proper ionization at physiological pH levels.
The synthesis of (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride involves multi-step organic transformations that require precise control over reaction conditions to achieve high enantiomeric purity. Techniques such as asymmetric hydrogenation or chiral resolution methods are often employed to isolate the desired (R)-enantiomer. The efficiency and scalability of these synthetic routes are crucial for translating laboratory findings into viable pharmaceutical candidates.
In terms of pharmacokinetic properties, the dihydrochloride salt form of this compound offers improved solubility in aqueous media, which is advantageous for formulation development. This characteristic allows for flexible dosing regimens and enhances patient compliance. Furthermore, preliminary toxicology studies have indicated that (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride exhibits moderate oral bioavailability and a favorable safety profile in animal models.
As research progresses, the integration of computational modeling and high-throughput screening techniques is expected to accelerate the discovery of novel derivatives based on this scaffold. Virtual screening methods can help identify structural modifications that optimize potency, selectivity, and pharmacokinetic properties before experimental validation. This approach aligns with the broader trend toward de novo drug design driven by advances in computational chemistry.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating basic research findings into clinical applications. The compound's potential as a building block for next-generation therapeutics underscores the importance of continued investigation into its biological activity and synthetic feasibility. Future studies may explore its role in combination therapies or as a lead compound for structure-based drug design initiatives.
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